Allyl cinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMITHMNVLRGJU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021113 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow, slightly viscous liquid with a peach/apricot odour | |
| Record name | Allyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, Miscible (in ethanol) | |
| Record name | Allyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.050-1.056 | |
| Record name | Allyl cinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
56289-56-6, 1866-31-5 | |
| Record name | 2-Propen-1-yl (2E)-3-phenyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56289-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl cinnamate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl cinnamate | |
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| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8149Z51V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Derivatization Strategies for Allyl Cinnamate
Chemo-enzymatic Synthesis Pathways of Allyl Cinnamate (B1238496)
The integration of chemical and enzymatic processes, known as chemo-enzymatic synthesis, offers a powerful and sustainable approach to producing complex molecules like allyl cinnamate. A primary method involves the use of lipases, enzymes that catalyze the hydrolysis of fats (lipids), but can also be used to drive the reverse reaction—esterification—in non-aqueous environments.
The synthesis is typically achieved through direct esterification of cinnamic acid with allyl alcohol or via transesterification from a more common cinnamate ester, such as methyl or ethyl cinnamate. Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for this transformation. The enzymatic approach offers high selectivity, often avoiding the need for protecting groups, and proceeds under mild reaction conditions, which minimizes byproduct formation and energy consumption.
Research into the enzymatic synthesis of various cinnamoyl esters has demonstrated the versatility of this method. For instance, studies on the lipase-catalyzed production of 6-O-cinnamoyl-sorbitol have used various cinnamates, including this compound, as acyl donors, highlighting the ability of these enzymes to process the allyl ester. fishersci.ca While vinyl esters are often more reactive acyl donors in enzymatic transesterification, the principle extends to the synthesis of this compound from other esters. fishersci.ca The general scheme for lipase-catalyzed synthesis is shown below:
Direct Esterification: Cinnamic Acid + Allyl Alcohol ⇌ this compound + Water
Transesterification: Alkyl Cinnamate (e.g., Methyl Cinnamate) + Allyl Alcohol ⇌ this compound + Alkyl Alcohol
These enzymatic methods represent a key strategy in developing more sustainable and efficient pathways to this compound.
Novel Catalytic Approaches in this compound Synthesis
Modern organic synthesis has seen the development of powerful catalytic systems that enable novel bond formations. For the synthesis of this compound and its precursors, transition metal catalysis, particularly with palladium and nickel, has been transformative.
One innovative approach involves the palladium-catalyzed Heck reaction, which can be used to form the carbon-carbon double bond of the cinnamate structure. For example, heterogeneous palladium catalysts have been developed for the Heck coupling of iodobenzene (B50100) with acrylates to produce cinnamate esters. americanelements.com Another advanced method is the biomimetic aerobic oxidative dehydrogenative alkenylation, where a palladium acetate (B1210297) catalyst facilitates the coupling of arenes with allyl esters, representing an efficient route to cinnamyl derivatives. nih.gov
Nickel catalysis has also emerged as a powerful tool. Recent studies have shown that this compound itself can be a superior electrophile compared to other allyl esters in certain nickel-catalyzed reactions. For instance, in a nickel-catalyzed conjunctive cross-coupling, employing this compound as the electrophile significantly improved reaction yields without the need for an external ligand. americanelements.com This highlights the unique reactivity of the this compound molecule in advanced catalytic systems.
| Catalytic Method | Catalyst Example | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Heck Coupling | Mesoporous Pd Resins | Iodobenzene + Methyl Acrylate | Methyl Cinnamate | americanelements.com |
| Dehydrogenative Alkenylation | Palladium Acetate | Arene + Allyl Ester | Cinnamyl Derivative | nih.gov |
| Conjunctive Cross-Coupling | NiBr₂(glyme) | N-allyl heterocycle + Dimethylzinc + this compound | Allylmethylated Heterocycle | americanelements.com |
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has benefited significantly from the application of these principles.
Key green strategies include:
Alternative Energy Sources: The use of microwave and ultrasound irradiation has been shown to accelerate the synthesis of cinnamate esters, often leading to higher yields in shorter reaction times compared to conventional heating. wikipedia.org This reduces energy consumption and can minimize thermal degradation of products.
Green Solvents: Traditional organic synthesis often relies on volatile and toxic chlorinated solvents. A greener version of the Steglich esterification for producing cinnamate derivatives uses acetonitrile (B52724), a less hazardous alternative. fishersci.ca Chemo-enzymatic methods also typically employ benign solvents or can even be performed under solvent-free conditions.
Catalysis: The use of catalysts, as detailed in the previous section, is inherently green as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused enhances the sustainability of the process. americanelements.com Phase-transfer catalysts, such as Aliquat® 336, have been used for the synthesis of cinnamate esters under solvent-free conditions, simplifying product purification and minimizing solvent waste. fishersci.ca
Atom Economy: Reactions like the dehydrogenative Heck reaction are highly atom-economical, as they form C-C bonds by linking two C-H bonds and produce only water as a byproduct. nih.gov
These approaches collectively contribute to making the production of this compound more environmentally friendly, safer, and more efficient.
Derivatization of this compound for Enhanced Bioactivity
Modifying the structure of this compound through derivatization can lead to new compounds with potentially enhanced or novel biological activities. The molecule offers several sites for chemical modification: the ester functional group, the aromatic ring, and the allyl group.
While esterification and transesterification are primary methods for synthesizing this compound, these reactions can also be used to modify it. Lipase-catalyzed transesterification, for example, is a reversible process. By using this compound as the starting material and reacting it with a different alcohol in a solvent-free system, the allyl group can be exchanged for a new alkyl or aryl group. This process, driven by removing the released allyl alcohol, can generate a library of novel cinnamate esters from a single precursor. The efficiency of such lipase-catalyzed transesterification reactions is well-documented for producing various long-chain alkyl cinnamates from short-chain esters. thegoodscentscompany.com
The allyl and phenyl groups in this compound are susceptible to halogenation and alkylation reactions, providing pathways to a diverse range of derivatives.
Halogenation: The allylic C-H bonds are particularly reactive towards radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, a halogen can be selectively introduced onto the carbon atom adjacent to the double bond of the allyl group. ontosight.ai The aromatic ring can also be halogenated via electrophilic aromatic substitution using a halogen (e.g., Br₂) and a Lewis acid catalyst.
Alkylation: The aromatic ring of the cinnamate moiety can undergo Friedel-Crafts alkylation, where an alkyl group is added to the ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov Additionally, modern catalytic methods allow for the direct C-H alkylation of the allyl group itself, providing a powerful way to form new sp³-sp³ carbon-carbon bonds. fishersci.ca
The allyl group contains two reactive sites: the C=C double bond and the allylic C-H bonds. Regioselective reactions allow for the precise targeting of one site over another. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for modifying allylic substrates. nih.gov In systems similar to this compound, such as cinnamyl acetate, these reactions can be used to introduce a variety of nucleophiles at the allylic position with high control over the position of the new bond. nih.gov
Stereoselective Synthesis of this compound Isomers
The geometric isomerism of the carbon-carbon double bond in the cinnamate moiety allows for the existence of two stereoisomers of this compound: the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemical configuration significantly influences the molecule's physical, chemical, and biological properties. Consequently, developing synthetic methodologies that provide selective access to each isomer is of considerable scientific interest. The synthesis of specific isomers typically requires carefully chosen reagents and reaction conditions to control the geometry of the double bond.
Synthesis of (E)-Allyl Cinnamate
The (E)-isomer of this compound is the more thermodynamically stable of the two isomers and is often the major product in standard esterification reactions.
A particularly effective and environmentally conscious method for synthesizing (E)-cinnamate derivatives is through a modified Steglich esterification. nih.gov This approach involves the direct coupling of (E)-cinnamic acid with an alcohol, such as allyl alcohol, using a carbodiimide (B86325) coupling agent. In a greener adaptation of the classic procedure, acetonitrile is used as the solvent instead of more hazardous chlorinated solvents. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent facilitates the ester formation under mild heating conditions (40–45 °C) in as little as 45 minutes, with an average yield of around 70%. nih.gov This method is applicable to a wide range of alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, demonstrating its versatility for producing various (E)-cinnamate esters. nih.gov
The conventional Fischer esterification, which involves reacting cinnamic acid with allyl alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, also typically yields the (E)-isomer due to its greater stability. chemicalbook.comlookchem.com
Synthesis of (Z)-Allyl Cinnamate
The synthesis of the thermodynamically less stable (Z)-allyl cinnamate requires specialized methods that can override the natural preference for the (E)-isomer. A notable strategy is the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates. organic-chemistry.org
This method utilizes a catalytic system of nickel(II) triflate (Ni(OTf)₂) and triphenylphosphine (B44618) (PPh₃) to convert trans-epoxy cinnamic acid derivatives into (Z)-cinnamate esters. organic-chemistry.orgresearchgate.net The reaction proceeds with high stereospecificity, inverting the configuration of the starting material to produce the desired (Z)-isomer in high yields and with significant (Z):(E) ratios. organic-chemistry.orgorganic-chemistry.org The process shows broad functional group tolerance, accommodating substituents like methyl, methoxy (B1213986), halo, and nitro groups on the aromatic ring of the glycidate precursor. organic-chemistry.orgresearchgate.net Optimized conditions often involve using toluene (B28343) as the solvent at a temperature of 80°C. organic-chemistry.org This stereoinvertive approach provides a valuable alternative to other methods like partial hydrogenation of alkynes, which can be difficult to control, or photoredox-catalyzed isomerization. organic-chemistry.org
Another approach involves the Michael addition of lithiated allylsulfone carbanions to ethyl cinnamate. This reaction leads to open-chain products and has been shown to proceed with high diastereoselectivity, favoring the anti diastereomer. researchgate.net While this method does not directly yield (Z)-allyl cinnamate, it demonstrates a stereocontrolled addition to the cinnamate backbone which can be a crucial step in more complex syntheses. researchgate.netpsu.edu
Summary of Stereoselective Methods
The following table summarizes key methodologies for the stereoselective synthesis of this compound isomers.
| Target Isomer | Method | Key Reagents/Catalysts | Substrate | Key Findings | Reference |
|---|---|---|---|---|---|
| (E)-Allyl Cinnamate | Modified Steglich Esterification | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | (E)-Cinnamic acid, Allyl alcohol | Greener synthesis using acetonitrile as a solvent; average yields of 70% under mild conditions. | nih.gov |
| (E)-Allyl Cinnamate | Fischer Esterification | Concentrated H₂SO₄ | Cinnamic acid, Allyl alcohol | Standard method, generally yields the more stable (E)-isomer. | chemicalbook.comlookchem.com |
| (Z)-Allyl Cinnamate | Stereoinvertive Deoxygenation | Ni(OTf)₂, Triphenylphosphine | trans-3-Arylglycidates | High yields and high (Z)-selectivity; broad functional group tolerance. | organic-chemistry.orgresearchgate.net |
Spectroscopic Characterization and Structural Elucidation of Allyl Cinnamate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Allyl Cinnamate (B1238496)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For a molecule like allyl cinnamate, with its distinct aromatic, vinylic, and allylic protons, NMR provides unambiguous evidence of its structural framework.
A standard one-dimensional ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons, with the aromatic protons appearing furthest downfield due to the deshielding effect of the benzene (B151609) ring current. The vinylic protons of the cinnamate and allyl groups appear in the mid-field region, while the aliphatic protons of the allyl group are found further upfield.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho) | ~7.53 | Multiplet |
| Aromatic (meta, para) | ~7.37-7.45 | Multiplet |
| Vinylic (Cinnamate, α to C=O) | ~6.47 | Doublet |
| Vinylic (Cinnamate, β to C=O) | ~7.70 | Doublet |
| Vinylic (Allyl, -CH=) | ~5.97 | Multiplet |
| Vinylic (Allyl, =CH₂) | ~5.39, ~5.28 | Multiplet |
| Allylic (-O-CH₂-) | ~4.72 | Multiplet |
While specific deuterium (B1214612) labeling studies on this compound are not extensively documented in readily available literature, this technique offers powerful insights into reaction mechanisms and molecular dynamics. researchgate.net Deuterium (²H) is an NMR-active nucleus with a spin I=1. chemicalbook.com Replacing a specific proton (¹H) with deuterium allows chemists to track the position of that atom through a chemical reaction or to probe the mobility of specific molecular segments. chemicalbook.com
In the context of this compound, deuterium labeling could be employed to:
Elucidate Reaction Mechanisms: For instance, by deuterating the allyl group, one could study its fate during polymerization or other addition reactions.
Simplify Complex Spectra: Selective deuteration simplifies ¹H NMR spectra by removing specific signals and their corresponding couplings, which can be crucial for assigning overlapping resonances in complex derivatives.
Probe Molecular Motion: ²H NMR in the solid state is particularly sensitive to molecular dynamics. chemicalbook.com By incorporating deuterated this compound into a polymer, one could study the motion and orientation of the ester side chains. chemicalbook.com
The effectiveness of deuteration is readily verified as a deuterated compound will exhibit a strong signal in ²H NMR but will be absent in the corresponding ¹H NMR spectrum. chemicalbook.com
In contrast to solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR (ssNMR) spectra are influenced by the orientation-dependent interactions in the solid phase. nih.gov This makes ssNMR an indispensable tool for characterizing materials where this compound is a component, such as in polymers or surface coatings.
For materials containing this compound, ssNMR can provide critical information that is inaccessible by other methods:
Conformation Analysis: ssNMR can determine the torsion angles of the ester and allyl groups, revealing the preferred conformation of the molecule within a solid matrix.
Molecular Dynamics: The technique can probe the dynamics of the phenyl and allyl groups, distinguishing between static and mobile components within the material. nih.gov
Domain Structure: In polymer blends or composites, ssNMR can be used to assess the miscibility and domain sizes of the different components.
Techniques like Magic-Angle Spinning (MAS) are employed to reduce anisotropic line broadening and obtain high-resolution spectra from solid samples. nih.gov
For complex derivatives of this compound or for mixtures where one-dimensional spectra suffer from severe signal overlap, two-dimensional (2D) NMR spectroscopy is essential. nih.gov 2D NMR experiments spread the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. nih.govmassbank.eu
Key 2D NMR techniques applicable to this compound structures include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. chemicalbook.com It would be used to trace the connectivity within the allyl group and the cinnamate vinyl system, confirming the proton assignments. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. nih.gov It provides an unambiguous assignment of the ¹³C spectrum by linking each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is crucial for connecting molecular fragments, for example, by showing a correlation between the allylic protons (-O-CH₂-) and the carbonyl carbon of the ester group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. massbank.eu It is invaluable for determining the stereochemistry and three-dimensional structure of this compound derivatives. massbank.eu
Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular weight 188.22 g/mol ), Electron Ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that serves as a molecular fingerprint and allows for structural elucidation. nist.govebi.ac.uk
Upon electron impact, the this compound molecule loses an electron to form a molecular ion (M⁺•) with an m/z of 188. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. The primary fragmentation pathways for esters involve cleavages adjacent to the carbonyl group and within the alcohol and acid moieties. libretexts.org
The observed EI-MS spectrum of this compound shows several key fragments:
m/z 131 (Base Peak): This highly stable fragment corresponds to the cinnamoyl cation [C₆H₅CH=CHCO]⁺, formed by the loss of the allyloxy radical (•OCH₂CH=CH₂).
m/z 103: This fragment, [C₆H₅CH=CH]⁺ or styryl cation, arises from the loss of carbon monoxide (CO) from the cinnamoyl cation.
m/z 77: This peak corresponds to the phenyl cation [C₆H₅]⁺, formed by the cleavage of the vinyl group from the styryl cation.
m/z 41: This peak represents the allyl cation [CH₂=CHCH₂]⁺, a common fragment from allyl-containing compounds. nih.gov
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 188 | Molecular Ion | [C₁₂H₁₂O₂]⁺• |
| 131 | Cinnamoyl cation | [C₉H₇O]⁺ |
| 103 | Styryl cation | [C₈H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 41 | Allyl cation | [C₃H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.comnih.gov An IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. The IR spectrum of this compound provides clear evidence for its key functional groups. chemicalbook.com
Key vibrational bands observed in the IR spectrum include:
C=O Stretch: A strong, sharp absorption band is observed in the region of 1715-1730 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester. The conjugation with the C=C double bond and the aromatic ring lowers the frequency compared to a saturated ester. vscht.cz
C=C Stretch: Absorptions around 1640 cm⁻¹ are attributed to the stretching vibrations of the carbon-carbon double bonds of both the cinnamate and allyl moieties. vscht.cz Aromatic ring C=C stretching vibrations also appear in the 1400-1600 cm⁻¹ region. vscht.cz
C-H Stretch: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3020-3080 cm⁻¹). Aliphatic C-H stretches from the allyl group appear just below 3000 cm⁻¹. vscht.cz
C-O Stretch: The ester C-O stretches typically appear as strong bands in the fingerprint region, between 1100-1300 cm⁻¹.
Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. chemicalbook.com For this compound, the symmetric vibrations of the C=C bonds and the benzene ring are often strong in the Raman spectrum.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3080-3020 | C-H Stretch | Aromatic/Vinylic |
| ~2980-2920 | C-H Stretch | Aliphatic (Allyl) |
| ~1715 | C=O Stretch | α,β-Unsaturated Ester |
| ~1640 | C=C Stretch | Alkene |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1150 | C-O Stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for analyzing compounds with conjugated systems.
This compound possesses an extended π-conjugated system that includes the phenyl group, the propenoate double bond, and the carbonyl group. This conjugation is responsible for its strong absorption in the UV region. Studies on various cinnamate esters show a characteristic maximum absorption wavelength (λmax) of around 310 nm. nih.gov This absorption corresponds to a high-energy π → π* electronic transition within the delocalized system. researchgate.netnih.gov The high molar absorptivity of this transition is characteristic of such extended conjugated systems. The position and intensity of the λmax can be influenced by the solvent and by the presence of substituents on the aromatic ring in various derivatives.
X-ray Diffraction (XRD) for Crystalline Structure Determination of this compound Derivatives
While this compound itself is typically a liquid at room temperature, its derivatives can be designed to be crystalline. The study of these crystalline derivatives provides valuable insights into the structural possibilities of the cinnamoyl framework.
Detailed Research Findings
Research into the crystallography of cinnamoyl and allyl-containing compounds reveals detailed structural information. For instance, the crystal structure of cinnamoyl ferrocene, a derivative incorporating the cinnamoyl group, has been determined. It crystallizes in the orthorhombic crystal system with the space group Pna2₁ and eight molecules in the asymmetric unit.
Another relevant example is a complex allyl derivative of curcumin, which contains structural features related to cinnamates. This compound, (1E, 6E)-4-allyl-1,7-bis(4'-allyloxy-3'-methoxyphenyl)hepta-1,6-diene-3,5-dione, was found to crystallize in the monoclinic space group P2₁/c with four molecules per unit cell. The molecule is nearly planar, and the 1,3-diketone linker exists in a keto-enol form.
Furthermore, studies on novel non-benzenoid cinnamate analogs, such as 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates, have also utilized X-ray diffraction to confirm their molecular structures. These analyses are critical for verifying the outcomes of synthetic procedures and understanding the stereochemistry of the products.
The intercalation of cinnamate anions into layered double hydroxides has also been studied using powder XRD, revealing information about the arrangement and orientation of the cinnamate molecules within the layers.
Data Tables
The following tables summarize crystallographic data for derivatives related to this compound.
Table 1: Crystallographic Data for Cinnamoyl Ferrocene
| Parameter | Value |
| Chemical Formula | C₁₉H₁₆FeO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 40.8379(12) |
| b (Å) | 5.7993(2) |
| c (Å) | 11.9680(3) |
| Volume (ų) | 2834.40(15) |
| Z | 8 |
| Temperature (K) | 170 |
| Rgt(F) | 0.0397 |
| wRref(F²) | 0.0834 |
Table 2: Crystallographic Data for (1E, 6E)-4-allyl-1,7-bis(4'-allyloxy-3'-methoxyphenyl)hepta-1,6-diene-3,5-dione
| Parameter | Value |
| Chemical Formula | C₃₀H₃₂O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 4 |
| Molecular Form | The molecule is almost planar, with an angle of approximately 4.5° between the two benzene rings. |
| Linker Form | The 1,3-diketone linker is in a keto-enol form. |
Pharmacological Activities and Mechanistic Studies of Allyl Cinnamate
Antimicrobial Efficacy and Mechanisms of Action of Allyl Cinnamate (B1238496)
Allyl cinnamate, an ester derived from cinnamic acid and allyl alcohol, has garnered scientific interest for its pharmacological activities, particularly its efficacy as an antimicrobial agent. Research into this compound and its derivatives has illuminated its potential in combating various microorganisms, including pathogenic bacteria and fungi. The mechanisms underlying its antimicrobial action are multifaceted, often involving the disruption of microbial cell structures and vital cellular processes.
Antibacterial Activity of this compound against Gram-Positive and Gram-Negative Bacteria
This compound has demonstrated antibacterial properties, with studies indicating varied efficacy against different bacterial species. In some assessments, its antimicrobial activity was noted to be more pronounced against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria like Staphylococcus aureus. mdpi.com This differential susceptibility is potentially attributable to the structural differences in the bacterial cell walls; the thinner peptidoglycan layer of Gram-negative bacteria may render them more vulnerable to disruption by certain phytochemicals. mdpi.com
The primary mechanism by which this compound exerts its antibacterial effect is through the disruption of the bacterial cell membrane. mdpi.com Its effectiveness is linked to its high lipophilicity (logP of 3.17), which facilitates its ability to penetrate and disturb the lipid bilayer of the cell membrane. mdpi.com This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.comitjfs.com
This compound has shown notable efficacy in inhibiting the formation of bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to antimicrobial agents. Derivatives of cinnamic acid are recognized for their capacity to inhibit the growth of planktonic cells and prevent the development of biofilms. rroij.comnih.gov
Research has specifically highlighted the potent effect of this compound against sessile, or biofilm-forming, E. coli. nih.govresearchgate.net In combination with lactic acid, this compound achieved a significant reduction in sessile E. coli populations. nih.gov This antibiofilm activity is crucial, as biofilms are a major contributor to persistent infections and antimicrobial resistance.
Antifungal Activity of this compound Against Pathogenic Fungi
While much of the research has centered on its antibacterial properties, this compound and related compounds also possess antifungal capabilities. Cinnamate esters, as a class, have demonstrated activity against pathogenic fungi. nih.gov For instance, studies have shown that derivatives like ethyl cinnamate are active against various Candida species. nih.govnih.govresearchgate.net The mechanism of antifungal action for cinnamate derivatives often involves interaction with ergosterol, a critical component of the fungal cell membrane, or interference with the cell wall. nih.govnih.gov
Specifically, this compound has been identified as having potent nematicidal activity, which is another form of antimicrobial action. nih.gov The collective evidence suggests that the cinnamoyl scaffold is a promising base for the development of broad-spectrum antifungal agents. keralamarinelife.in
Synergistic Effects of this compound with Conventional Biocides
The combination of this compound with these biocides has been shown to be particularly effective in eradicating sessile bacteria, which are typically more resistant to antimicrobial treatments. nih.govresearchgate.net
| Biocide Combination | Target Bacterium | Log Reduction (CFU·cm⁻²) | Reference |
|---|---|---|---|
| Lactic Acid (LA) + this compound | E. coli | 2.98 ± 0.76 | mdpi.comnih.gov |
| Cetyltrimethylammonium Bromide (CTAB) + this compound | E. coli | 2.20 ± 0.07 | mdpi.comnih.govresearchgate.net |
The mechanism behind this synergy is believed to be this compound's ability to disrupt the bacterial membrane, thereby facilitating the entry and action of the other biocide. mdpi.com This characteristic highlights the potential of using this compound in biocide formulations to improve performance and combat resistance. mdpi.com
Structure-Activity Relationship (SAR) of Cinnamate Derivatives in Antimicrobial Contexts
The antimicrobial activity of cinnamate derivatives is intrinsically linked to their chemical structure. nih.govmdpi.comnih.gov The core structure of cinnamic acid possesses three key reactive sites that can be modified to alter its biological activity: the carboxylic acid group, the phenyl ring, and the olefinic side chain. nih.gov
Structure-activity relationship (SAR) studies have revealed several key insights:
Lipophilicity: A crucial factor for antimicrobial action is the compound's lipophilicity, which governs its ability to interact with and disrupt microbial cell membranes. mdpi.com The high lipophilicity of this compound is a major contributor to its membrane-disturbing capabilities. mdpi.com Esterification of related phenolic acids has been shown to increase hydrophobicity and enhance antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org
Ester and Amide Groups: The nature of the functional group attached to the cinnamoyl scaffold plays a significant role. Studies have indicated that ester derivatives of cinnamic acid are often more active against fungi than their amide counterparts. nih.gov
Substitutions on the Phenyl Ring: The addition of substituent groups to the aromatic ring can significantly influence antimicrobial efficacy. For example, the introduction of hydroxyl groups has been found to enhance interaction with the cell walls of Gram-positive bacteria, whereas adding methoxy (B1213986) groups, which increases lipophilicity, has sometimes negatively impacted activity. mdpi.com
Side Chain Modifications: Alterations to the side chain, such as the presence of an isopropyl group, have been shown to be important for the antibacterial activity of certain cinnamides. nih.govnih.govresearchgate.net
Anti-Inflammatory Properties and Molecular Pathways of this compound
While direct and extensive research on the anti-inflammatory mechanisms of this compound is still developing, studies on its parent compound, cinnamic acid, and its more prevalent derivative, cinnamaldehyde (B126680), provide significant insights into its potential activities. Essential oils rich in cinnamates have demonstrated anti-inflammatory properties by suppressing the release of various inflammatory mediators. phypha.ir The anti-inflammatory effects of these related phenylpropanoids are largely attributed to their ability to modulate inflammatory mediators and inhibit key signaling pathways involved in the inflammatory response. mdpi.comresearchgate.net
Modulation of Inflammatory Mediators by this compound
The inflammatory process is orchestrated by a host of chemical messengers known as inflammatory mediators. Research on cinnamaldehyde shows significant inhibition of lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. nih.gov This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov
Furthermore, cinnamon extracts and cinnamaldehyde have been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). phypha.irmdpi.comnih.gov In LPS-treated microglial cells, cinnamaldehyde suppressed the production and mRNA levels of these cytokines by over 50%. mdpi.com This modulation of cytokine release is a critical component of the anti-inflammatory response, as these molecules are central to amplifying and sustaining inflammation. d-nb.info The suppression of adhesion molecules like VCAM-1 and ICAM-1 has also been noted, which are crucial for the recruitment of immune cells to the site of inflammation. mdpi.com
Inhibition of Key Signaling Pathways by this compound
The expression of many inflammatory mediators is controlled by intracellular signaling pathways that can be targeted by bioactive compounds. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response, controlling the transcription of iNOS, COX-2, and various pro-inflammatory cytokines. researchgate.netnih.gov Cinnamaldehyde has been found to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.comresearchgate.net It achieves this by preventing the degradation of the inhibitory protein IκBα and reducing the DNA binding activity of NF-κB, thereby blocking the transcription of inflammatory genes. mdpi.comresearchgate.netnih.gov
In addition to the NF-κB pathway, Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are also involved in regulating inflammation. mdpi.com Cinnamaldehyde has been shown to suppress NF-κB activation by inhibiting these MAPK pathways, suggesting that its anti-inflammatory activity is linked to its ability to restore redox balance. mdpi.comresearchgate.net By targeting these central signaling cascades, cinnamic acid derivatives like this compound can effectively downregulate the complex network of inflammatory responses.
Antioxidant Potential and Radical Scavenging Activity of this compound
The antioxidant properties of cinnamic acid and its derivatives are well-documented, contributing to their potential health benefits. mdpi.combiomedres.us These compounds can neutralize harmful free radicals and reduce oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases.
In Vitro and In Vivo Antioxidant Assays for this compound
The antioxidant capacity of phytochemicals is evaluated using a variety of established laboratory methods. These assays can be broadly categorized as in vitro (chemical) and in vivo/ex vivo (biological) tests. nih.gov
In Vitro Assays: These methods measure the radical scavenging or reducing ability of a compound in a controlled laboratory setting. researchgate.net Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, where the antioxidant's ability to bleach a colored radical solution is quantified. mdpi.comredalyc.org Studies on cinnamyl acetate (B1210297), a structurally similar ester, demonstrated significant antioxidant activity in the DPPH test. biomedres.us Other methods assess the potential to scavenge specific reactive oxygen species like hydrogen peroxide (H₂O₂) or chelate metal ions that catalyze oxidation. researchgate.netfrontiersin.org
In Vivo and Ex Vivo Assays: These assays provide a more biologically relevant measure of antioxidant activity. They can involve treating animal models and measuring biomarkers of oxidative stress or using cellular systems like erythrocytes to assess protection against induced oxidative damage. nih.govfrontiersin.orgnih.gov Key parameters measured in vivo include the levels of endogenous antioxidant enzymes like catalase (CAT) and glutathione-S-transferase (GST), as well as the concentration of reduced glutathione (B108866) (GSH), a crucial cellular antioxidant. frontiersin.org The thiobarbituric acid reactive substances (TBARS) assay is also used to measure lipid peroxidation, an indicator of oxidative damage to cell membranes. nih.gov
Table 1: Common Assays for Evaluating Antioxidant Potential
| Assay Type | Assay Name | Principle | Reference |
|---|---|---|---|
| In Vitro | DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | biomedres.usmdpi.com |
| ABTS Radical Cation Scavenging | Measures the scavenging of the pre-formed ABTS radical cation, applicable to both hydrophilic and lipophilic antioxidants. | nih.govmdpi.com | |
| Hydrogen Peroxide (H₂O₂) Scavenging | Determines the ability of a substance to neutralize hydrogen peroxide. | frontiersin.org | |
| In Vivo / Ex Vivo | Catalase (CAT) Activity | Measures the activity of the enzyme catalase, which decomposes hydrogen peroxide into water and oxygen. | frontiersin.org |
| Glutathione (GSH) Assay | Quantifies the levels of reduced glutathione, a major intracellular antioxidant. | frontiersin.org | |
| Glutathione-S-Transferase (GST) Activity | Measures the activity of GST enzymes, which play a role in detoxification and defense against oxidative stress. | frontiersin.org | |
| Lipid Peroxidation (TBARS) Assay | Assesses oxidative damage by measuring malondialdehyde, a byproduct of lipid peroxidation. | nih.gov |
Mechanisms of Free Radical Scavenging by this compound
The primary mechanism by which antioxidants neutralize free radicals is by donating an electron or a hydrogen atom, which stabilizes the radical and terminates the oxidative chain reaction. nih.govresearchgate.net The chemical structure of cinnamic acid derivatives is well-suited for this function.
Acaricidal and Nematicidal Activities of this compound
This compound has demonstrated significant potential as a natural pesticide, exhibiting potent toxic effects against both mites (acaricide) and nematodes (nematicide).
Research has identified this compound as a highly effective acaricide. In a comparative study of various cinnamate derivatives, this compound displayed the most potent toxicity against nymphs of the tick Haemaphysalis longicornis, with a median lethal concentration (LC50) of 0.06 mg/cm². rsc.org The primary mode of action for this acaricidal activity was determined to be the inhibition of the crucial nervous system enzyme, acetylcholinesterase (AChE). rsc.orgresearchgate.net Further studies have shown its effectiveness against house dust mites (Dermatophagoides farinae and D. pteronyssinus). researchgate.net Its toxicity against these mites was found to be comparable to that of the commercial acaricide benzyl (B1604629) benzoate (B1203000), and its efficacy is largely attributed to its action in the vapor phase. researchgate.netcornell.edu
This compound is also a potent nematicide. Studies evaluating its effect on the pine wood nematode, Bursaphelenchus xylophilus, a major pest in forestry, have confirmed its high toxicity. nih.govmdpi.com In direct contact bioassays, this compound was among the most active compounds tested, with LC50 values ranging from 0.114 to 0.195 mg/mL. nih.govmdpi.com Structure-activity relationship analyses revealed that the type of alcohol group esterified to cinnamic acid plays a crucial role in its nematicidal activity, with allyl, methyl, and ethyl esters being significantly more toxic than others like isopropyl or vinyl cinnamates. nih.gov
Table 2: Acaricidal and Nematicidal Activity of this compound
| Activity | Target Organism | Bioassay | Finding (LC₅₀) | Reference |
|---|---|---|---|---|
| Acaricidal | Haemaphysalis longicornis (tick) | Contact | 0.06 mg/cm² | rsc.org |
| Dermatophagoides farinae (dust mite) | Contact + Fumigant | Toxicity not significantly different from benzyl benzoate (LC₅₀ 64.9 mg/m²) | researchgate.net | |
| Nematicidal | Bursaphelenchus xylophilus (pine wood nematode) | Direct Contact | 0.114–0.195 mg/mL | nih.govmdpi.com |
Efficacy against Mites and Ticks
This compound has demonstrated significant acaricidal properties against various mite and tick species of concern. google.comgoogle.com Research into plant-derived compounds for pest control has identified this compound as a potent agent, particularly against the longhorned tick, Haemaphysalis longicornis. researchgate.netresearchgate.net In laboratory settings, this compound was the most toxic among several tested cinnamate derivatives, exhibiting a strong lethal effect on H. longicornis nymphs. researchgate.net
The compound's efficacy is highlighted in its ability to disrupt the life cycle of these ectoparasites. researchgate.netresearchgate.net Studies have shown that this compound not only acts as a direct toxicant but also interferes with reproduction. researchgate.net Application of this compound at concentrations between 10 and 50 mg/mL led to a 10–43% reduction in egg-laying by adult female H. longicornis. researchgate.netresearchgate.net Furthermore, a complete suppression of egg hatching was observed at a concentration of 50 mg/mL, indicating its potential to control tick populations by preventing the emergence of new generations. researchgate.net Its inclusion in acaricidal compositions is supported by findings that it is effective for exterminating house dust mites, such as Dermatophagoides pteronyssinus. google.com
Table 1: Acaricidal Activity of this compound
| Target Species | Effect | LC50 / Concentration | Source |
|---|---|---|---|
| Haemaphysalis longicornis (Nymphs) | Toxicity | LC50 = 0.055 mg/cm² | researchgate.net |
| Haemaphysalis longicornis (Adults) | Inhibition of Egg Laying | 10–43% inhibition at 10–50 mg/mL | researchgate.netresearchgate.net |
| Haemaphysalis longicornis (Eggs) | Inhibition of Hatching | 100% suppression at 50 mg/mL | researchgate.net |
Nematicidal Effects on Plant-Parasitic Nematodes
This compound exhibits potent nematicidal activity against significant plant-parasitic nematodes. nih.govresearchgate.net It has been identified as a promising natural alternative to synthetic nematicides for controlling nematode infestations in agriculture. cornell.edunih.gov Research has particularly focused on its efficacy against the pinewood nematode, Bursaphelenchus xylophilus, a major pest in forestry. nih.govresearchgate.netmdpi.com
In direct contact bioassays, this compound was one of the most effective compounds derived from cinnamon oil against B. xylophilus. nih.govscispace.com Although (E)-cinnamaldehyde was the most potent, this compound demonstrated strong nematicidal action with a reported LC50 value of 0.195 mg/mL. nih.govresearchgate.netmdpi.com The physical effect observed in nematodes treated with these compounds is a straight body shape, which differs from the effects of other nematicides that cause coiling or semicircular shapes. nih.govresearchgate.net This suggests a distinct mode of action. nih.gov The compound's activity is also noted against root-knot nematodes of the Meloidogyne genus, which are highly destructive to a wide range of crops. cornell.edunih.gov
Table 2: Nematicidal Activity of this compound
| Target Species | Bioassay Method | LC50 Value | Source |
|---|
Mode of Action in Acaricidal and Nematicidal Applications
The mode of action for this compound appears to differ between arthropods and nematodes, though both involve disruption of critical physiological processes.
In its application against ticks, the primary mechanism identified is the inhibition of acetylcholinesterase (AChE). researchgate.net In-vivo studies on Haemaphysalis longicornis nymphs demonstrated that this compound affects AChE activity. researchgate.netresearchgate.net AChE is a crucial enzyme in the nervous system of both insects and mammals, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and eventual death. This mechanism is a common target for many conventional insecticides and acaricides.
For its nematicidal effects, the mode of action is less clearly defined but appears distinct from its effect on ticks. nih.gov The observation that nematodes killed by this compound and related phenylpropanoids typically exhibit a straight body shape suggests its mechanism is different from that of muscle activity blockers like levamisol or morantel, which cause coiling. nih.govresearchgate.net It is also considered different from the nematostatic (paralyzing) effect of certain plant alkaloids. nih.gov The rapid nematicidal action points towards a direct and potent toxic effect, but the specific biochemical target within the nematode has not been fully elucidated. nih.govresearchgate.net
Insecticidal Properties and Pest Control Applications of this compound
This compound has been recognized for its broad-spectrum insecticidal properties, positioning it as a promising candidate for integrated pest management (IPM) programs. tesisenred.nettandfonline.com Its efficacy extends across different insect orders and developmental stages, acting through various mechanisms including direct toxicity and behavioral modification. tesisenred.netresearchgate.netomicsonline.org
Cytotoxicity in Insect Cell Lines
Studies on established insect cell lines have provided insight into the cellular-level toxicity of this compound. tesisenred.netnih.gov Research investigating a range of allyl esters found that this compound was consistently the most active compound, demonstrating significant cytotoxic effects across various cell lines derived from different insect species and tissues. tesisenred.netnih.govscience.govresearchgate.net The median cytotoxic concentrations (EC₅₀) ranged from 0.25 to 27 mM, with notable differences in sensitivity among cell lines. nih.govscience.gov
The most sensitive cell line was CF203, derived from the midgut of the spruce budworm (Choristoneura fumiferana), indicating that the insect midgut is a primary target tissue for this compound. tesisenred.netnih.govscience.gov This is further supported by the confirmation of its insecticidal action by ingestion in larvae of Spodoptera littoralis and Cydia pomonella. tesisenred.net The mechanism of cytotoxicity has been identified as cell membrane disruption, leading to a rapid loss of cell viability. tesisenred.net This effect was observed quickly, within minutes of exposure in some tests, confirming a potent and fast-acting mode of action at the cellular level. tesisenred.net
Table 3: Cytotoxicity (EC₅₀) of this compound in Various Insect Cell Lines (MTT Assay)
| Cell Line | Origin (Species, Tissue) | Order | EC₅₀ (mM) | Source |
|---|---|---|---|---|
| CF203 | Choristoneura fumiferana, Midgut | Lepidoptera | ~0.25 | nih.govscience.gov |
| Bm5 | Bombyx mori, Ovary | Lepidoptera | >1 | nih.gov |
| Se4 | Spodoptera exigua, Embryo | Lepidoptera | >1 | nih.gov |
| S2 | Drosophila melanogaster, Embryo | Diptera | >1 | nih.gov |
Effects on Insect Behavior and Reproduction
This compound significantly influences insect behavior, acting as both a repellent and a behavioral modifier. researchgate.netomicsonline.org Against the red flour beetle, Tribolium castaneum, it demonstrated repellent effects comparable to the commercial repellent DEET. researchgate.net However, it did not show similar repellency against the pea aphid, Acyrthosiphon pisum, suggesting species-specific responses. researchgate.net
In Lepidopteran pests such as the codling moth (Cydia pomonella) and the European grapevine moth (Lobesia botrana), this compound acts as a behavioral modifier. omicsonline.orgresearchgate.net It elicits strong electroantennogram (EAG) responses in both male and female moths, with a signal intensity as high as that produced by the female sex pheromone. omicsonline.orgresearchgate.net This response is not diminished after mating, suggesting its role extends beyond mating to general activities like host-finding. omicsonline.org In wind tunnel assays, while not attractive on its own to C. pomonella males, its presence did not interfere with the attractiveness of the sex pheromone. omicsonline.orgresearchgate.net For females, however, a higher proportion moved towards a source when this compound was present in the plume. omicsonline.orgresearchgate.net Similar behavioral responses were observed in the oriental fruit moth, Grapholita molesta. researchgate.net
Beyond behavior, it also impacts reproduction. In ticks, it has been shown to inhibit oviposition and egg hatchability. researchgate.netresearchgate.net
Developmental and Larvicidal Effects of this compound
This compound demonstrates potent ovicidal and larvicidal activity against several key agricultural pests. researchgate.netcabidigitallibrary.org It is particularly effective against tortricid fruit pests, including Cydia pomonella, Grapholita molesta, and Lobesia botrana. researchgate.netcabidigitallibrary.orgresearchgate.net When applied to eggs, this compound was the most active among several tested esters, causing mortality in the early phases of embryonic development. researchgate.netcabidigitallibrary.org This rapid action suggests a mode of action akin to suffocation rather than that of an insect growth regulator (IGR), as it does not specifically target later developmental stages or prolong the developmental period of surviving eggs. researchgate.netcabidigitallibrary.org
The compound is also highly effective against newly hatched larvae. tesisenred.netcabidigitallibrary.org this compound was the most active compound against neonate larvae of C. pomonella, G. molesta, and L. botrana exposed to a treated diet. cabidigitallibrary.org Studies on the cotton leafworm, Spodoptera littoralis, showed that this compound caused rapid and complete mortality of first-instar larvae at a low concentration in their diet. tandfonline.comnih.govcore.ac.uk It also significantly reduced the weight gain of larvae feeding on a diet containing the compound, further highlighting its antifeedant or toxic effects upon ingestion. nih.gov The consistent efficacy against both eggs and larvae makes this compound a strong candidate for pest control applications. tesisenred.netresearchgate.net
Table 4: Larvicidal and Ovicidal Activity of this compound
| Target Species | Developmental Stage | LC50 Value (mg/mL) | Source |
|---|---|---|---|
| Cydia pomonella | <24-h old eggs | 2.4 | cabidigitallibrary.org |
| Cydia pomonella | Neonate larvae | 3.1 | cabidigitallibrary.org |
| Grapholita molesta | <24-h old eggs | 3.2 | cabidigitallibrary.org |
| Grapholita molesta | Neonate larvae | 6.1 | cabidigitallibrary.org |
| Lobesia botrana | <24-h old eggs | 7.9 | cabidigitallibrary.org |
| Lobesia botrana | Neonate larvae | 3.9 | cabidigitallibrary.org |
Computational Chemistry and in Silico Studies of Allyl Cinnamate
Quantum Chemical Calculations for Electronic Structure and Reactivity of Allyl Cinnamate (B1238496)
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For allyl cinnamate, these methods can elucidate its energetic properties and stability, which are crucial for understanding its behavior in various chemical environments.
Theoretical studies have been conducted to determine the thermochemical properties of this compound. ptb.de One such study utilized the G3(MP2)//B3LYP composite computational method to calculate the gas-phase standard molar enthalpy of formation at 298.15 K. ptb.deresearchgate.net This high-level composite method is known for providing a favorable balance between computational cost and accuracy for organic molecules. nrel.gov The calculations involve optimizing the molecular geometry and then performing single-point energy calculations to arrive at a precise enthalpy value. researchgate.net
The research aimed to provide reliable energetic data for assessing the environmental risk of fragrance compounds like this compound, which are often released into aquatic systems. ptb.de By comparing the computational results with experimental data from techniques like static-bomb combustion calorimetry and Calvet microcalorimetry, researchers can validate the accuracy of the theoretical models. ptb.de Furthermore, analysis of the computed electronic structure allows for a detailed examination of structural and energetic effects, such as those arising from the interplay between the phenyl, allyl, and carboxyl groups within the molecule. ptb.deresearchgate.net These calculations are essential for understanding the molecule's inherent stability and potential reaction pathways. amazon.com
The general workflow for such calculations involves:
Generation of an initial 3D structure of the molecule.
Geometry optimization using a selected level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP). ptb.de
Calculation of vibrational frequencies to confirm the structure is at a true energy minimum and to derive thermochemical data like enthalpy and Gibbs free energy. nrel.gov
Refinement of the electronic energy using more accurate (and computationally expensive) methods. researchgate.net
These computational approaches offer a deep understanding of a molecule's intrinsic properties, which is often difficult to achieve through experimental means alone. aspbs.com
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions of this compound
Molecular docking and molecular dynamics (MD) simulations are pivotal in silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.gov These methods are fundamental in drug discovery and toxicology for identifying potential biological targets and elucidating mechanisms of action. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov While no specific docking studies focusing solely on this compound were found, research on structurally similar compounds illustrates the approach. For instance, a derivative, 4-allyl-2-methoxyphenyl cinnamate, was investigated through molecular docking against various breast cancer receptor targets (e.g., ERα, EGFR, CDK2). awrosoft.krdnih.govresearchgate.net Similarly, cinnamaldehyde (B126680), a precursor to the cinnamate moiety, has been docked against targets for Alzheimer's disease, such as acetylcholinesterase (AChE). fortunejournals.comfortunejournals.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the complex's dynamic behavior in a simulated physiological environment. mdpi.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations can confirm if the interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, are maintained over a period of nanoseconds. mdpi.comresearchgate.net For example, MD simulations of eugenol (B1671780) derivatives, including a cinnamate ester, were run for 100 nanoseconds to confirm the stability of their binding to breast cancer targets. awrosoft.krdnih.gov
These computational methods allow for the virtual screening of this compound against numerous biological targets, helping to prioritize experimental testing and uncover potential therapeutic or toxicological pathways. pandawainstitute.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are used to predict the activity of new or untested compounds, including derivatives of this compound.
QSAR studies have been performed on sets of cinnamate esters to understand their activity against various targets. A comprehensive QSAR study on cinnamate ester analogues for antileishmanial and antitrypanosomal activity used a genetic algorithm for variable selection and multiple linear regression (MLR) for statistical analysis. mdpi.com The resulting models, which were validated internally and externally, revealed that the biological activity was strongly dependent on molecular descriptors related to the number and type of polar atoms. This suggests that the ability to form polar contacts, such as hydrogen bonds, is a critical determinant of activity. mdpi.com
Another QSAR study focused on the fungicidal activities of 27 cinnamate derivatives against Pythium sp and Corticium rolfsii. researchgate.net By exploring over a thousand constitutional, topological, and electronic molecular descriptors, the study developed models that could accurately predict growth inhibition and were used to forecast the activity of new, structurally related cinnamates. researchgate.net
In the context of toxicology, QSAR models have been developed for fragrance materials, a class that includes this compound. One study modeled the oral acute toxicity (LD50) in mice for a range of fragrance compounds. researchgate.net The resulting model for a subset of 23 compounds showed good predictive power and highlighted the importance of descriptors related to the number of sp2 hybridized carbons and hydrogen atoms attached to specific carbons. researchgate.net
A typical QSAR modeling workflow includes:
Data Set Preparation: Assembling a list of compounds with known activities.
Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.
Model Building: Using statistical methods like MLR to build an equation linking the descriptors to the activity.
Validation: Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.comnih.gov
These models are valuable for guiding the synthesis of new this compound derivatives with potentially enhanced biological activity or reduced toxicity.
Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of this compound
The prediction of ADMET properties is a critical step in the development of new chemical entities, particularly for pharmaceutical or consumer product applications. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized, saving time and resources. nih.gov
Various web-based tools and software are available for ADMET prediction. Platforms like SwissADME and preADMET are commonly used to evaluate a compound's pharmacokinetic profile. biorxiv.org These tools predict a range of properties based on the molecule's structure.
Key Predicted ADMET Properties for this compound could include:
| Property Category | Specific Parameter | Predicted Outcome/Significance |
| Absorption | Gastrointestinal (GI) Absorption | High or low likelihood of being absorbed from the gut. |
| Caco-2 Permeability | Predicts intestinal permeability by modeling passage through Caco-2 cells. biorxiv.org | |
| P-glycoprotein Substrate | Identifies if the compound is likely to be pumped out of cells by this efflux transporter. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. biorxiv.org |
| Plasma Protein Binding | Estimates the extent to which the compound will bind to proteins in the blood. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for assessing drug-drug interaction potential. biorxiv.org |
| Excretion | Renal Organic Cation Transporter | Predicts interaction with transporters involved in excretion. |
| Toxicity | Ames Test Mutagenicity | Predicts the potential for the compound to be mutagenic. |
| Hepatotoxicity | Assesses the risk of liver damage. nih.gov |
Cheminformatics Approaches for this compound Research
Cheminformatics is an interdisciplinary field that uses computational methods to analyze and manage chemical and biological data. researchgate.net It plays a crucial role in modern chemical research, including the study of compounds like this compound, by transforming raw data into useful knowledge. nih.govu-strasbg.fr
Key applications of cheminformatics in the context of this compound research include:
Database Management and Searching: Chemical databases (e.g., PubChem, ChEMBL) use cheminformatics tools to store, index, and allow for the searching of millions of compounds based on their structure, substructure, or properties. nih.govwikidata.org This enables researchers to quickly find information on this compound and related molecules.
Analysis of Chemical Space and Diversity: Cheminformatics methods can be used to analyze large libraries of compounds to understand their structural diversity and complexity. nih.gov By mapping the chemical space, researchers can identify novel regions for exploration or compare the properties of natural products versus synthetic compounds. frontiersin.org
Virtual Screening: This is a core cheminformatics technique where large compound libraries are computationally screened against a biological target to identify potential hits. u-strasbg.fr Both ligand-based methods (e.g., searching for molecules similar to a known active compound) and structure-based methods (e.g., molecular docking, as described in section 5.2) are employed.
Predictive Modeling: The development of QSAR and ADMET models (as described in sections 5.3 and 5.4) is a primary application of cheminformatics. researchgate.net These models rely on calculating molecular descriptors and applying machine learning or statistical algorithms to predict properties of interest.
Data Visualization: Tools for visualizing molecular structures, protein-ligand interactions, and complex datasets are essential for interpreting computational results and generating new hypotheses. nih.gov
In essence, the computational studies detailed in the preceding sections—from quantum mechanics to molecular docking and QSAR—are all facets of a broader cheminformatics-driven approach to understanding and utilizing this compound and its derivatives. frontiersin.org
Polymer Science Applications of Allyl Cinnamate
Radical Copolymerization of Allyl Cinnamate (B1238496) with Various Monomers
Allyl cinnamate is a bifunctional monomer, possessing both a donor allyl group and an acceptor cinnamic double bond within its structure. researcher.life This characteristic allows it to participate in radical copolymerization with various vinyl monomers, leading to the formation of polymers with specific properties. Studies have explored its copolymerization with monomers such as styrene (B11656) and maleic anhydride (B1165640). researcher.lifekpi.ua
In the radical copolymerization of this compound (AC) with maleic anhydride (MA), researchers have found that copolymers with a constant, alternating composition are formed. kpi.ua Even with varying initial monomer ratios, the resulting copolymer composition remains close to equimolar. kpi.ua Chemical analysis indicates that the chain growth primarily occurs through the reaction of the allyl groups of AC with MA. kpi.ua Similarly, the copolymerization of this compound with styrene, initiated by 2,2'-azobis(isobutyronitrile) (AIBN) in methyl ethyl ketone, results in an alternative copolymerization reaction. researcher.life This process yields macromolecules with unsaturated cyclolinear structures. researcher.life
Complex-Radical Copolymerization Kinetics of this compound
The kinetics of the radical copolymerization of this compound are often governed by a complex-radical mechanism, particularly when copolymerized with strong electron-acceptor or electron-donor monomers. researcher.lifekpi.ua This mechanism involves the formation of monomeric charge-transfer complexes (CTCs) between the comonomers, which then participate in the polymerization process. researcher.lifekpi.ua
In the copolymerization of this compound with monomers like styrene or maleic anhydride, kinetic parameters such as complex-formation constants, cyclization constants, and copolymerization constants have been determined. researcher.lifekpi.ua For the AC-styrene system, it has been established that the chain growth proceeds predominantly through the reaction of cinnamic macroradicals with both the charge-transfer complex and free styrene monomer. researcher.life This indicates a "mixed" mechanism where both complexed and free monomers contribute to the propagation of the polymer chain. researcher.life The formation of a CTC is a key factor in determining the relative reactivities of the monomers and elucidating the chain growth mechanism. rsc.org
The kinetic parameters for the complex-radical copolymerization of this compound (M1) with maleic anhydride (M2) are detailed in the table below.
| Kinetic Parameter | Value | Description |
| Copolymerization constants (r) | r1c ≈ 0, r2c ≈ 0 | Indicates a high tendency for alternation between monomers. |
| Complex formation constant (Kc) | Varies with system | Equilibrium constant for the formation of the charge-transfer complex. |
| Cyclization constant (kc/kp) | Varies with system | Ratio of the rate constant of intramolecular cyclization to the rate constant of intermolecular propagation. |
Table based on findings from studies on complex-radical copolymerization. researcher.lifekpi.ua
Cyclocopolymerization Mechanisms Involving this compound
Due to its structure containing two distinct polymerizable double bonds (allyl and cinnamic), this compound can undergo intramolecular cyclization during polymerization, leading to a cyclocopolymerization mechanism. researcher.lifekpi.ua This process results in the formation of macromolecules containing cyclic units within the main chain, creating what are known as unsaturated cyclo-linear structures. researcher.lifekpi.ua
Studies on the radical polymerization of this compound have shown that the reaction proceeds primarily with the participation of the β-phenylacrylic (cinnamic) groups. kpi.ua It was found that only about 10% of the allyl multiple bonds are involved in the formation of these cyclo-linear macromolecules. kpi.ua The higher activity of the cinnamic bonds compared to the allyl bonds in bimolecular reactions is a key factor in this mechanism. rsc.org The alternative cyclocopolymerization reaction with maleic anhydride is realized via a complex mechanism, which is crucial for producing these specialized polymer structures. kpi.ua
Photo-Crosslinkable Polymers Incorporating this compound Moieties
Polymers that incorporate this compound units are notable for being highly reactive and sensitive to light. kpi.ua Copolymers synthesized from this compound are sensitive to UV irradiation, electron beams, and X-rays, which allows them to be easily cross-linked. researcher.lifekpi.ua This property is attributed to the presence of cinnamyl groups in the side chains of the macromolecules. kpi.ua When exposed to radiation, these polymers can be transformed into an insoluble, cross-linked network. kpi.ua This photo-reactivity is fundamental to their application in various light-mediated technologies.
Photodimerization and [2+2] Cycloaddition Reactions of Cinnamyl Units
The mechanism behind the photo-crosslinking of polymers containing cinnamyl or cinnamate units is a well-established photochemical reaction known as [2+2] cycloaddition or photodimerization. rsc.orgnih.gov Upon irradiation with UV light at a suitable wavelength (e.g., ≥ 254 nm), the double bonds of the cinnamyl moieties react with each other. rsc.orgrsc.orgpolito.it This pericyclic reaction leads to the formation of cyclobutane (B1203170) rings, which act as cross-links between polymer chains. rsc.orgnih.gov
This [2+2] cycloaddition process does not typically require a photoinitiator, making it a clean and efficient cross-linking method. nih.gov The formation of these covalent bonds transforms the soluble linear or branched polymer into an insoluble three-dimensional network. nih.gov The destruction of the conjugated structure of the cinnamoyl group during this reaction can be monitored by observing changes in UV absorption characteristics. researchgate.net
Applications in Photolithography and Resist Materials
The ability of this compound-based polymers to become insoluble upon irradiation makes them highly suitable for use as negative photoresists in photolithography and other microfabrication technologies. kpi.uataylorandfrancis.com In this application, a thin film of the polymer is coated onto a substrate. When selectively exposed to light (e.g., UV light or an electron beam) through a mask, the exposed regions undergo cross-linking via [2+2] cycloaddition. kpi.uaresearchgate.net
The unexposed areas remain soluble and can be washed away with a developer solvent, leaving behind a patterned, insoluble polymer structure that replicates the mask. taylorandfrancis.comgoogle.com Copolymers of this compound and maleic anhydride have been shown to function as effective negative resists with high lithographic parameters, including sensitivity and plasma stability, making them valuable for microelectronic and nanolithography applications. kpi.ua Research has demonstrated that cinnamate-based resists can achieve high-resolution patterns, with features as small as 40-60 nm. researchgate.net
This compound as a "Green Plasticizer" in Polymer Formulations
This compound has been identified as a potent "green plasticizer," particularly for improving the properties of bio-based polymers like polylactide (PLA). researcher.lifeupv.esresearchgate.net As an environmentally friendly, bio-based additive, it offers a sustainable alternative to traditional petroleum-derived plasticizers. researcher.liferesearchgate.net Its primary function is to increase the flexibility and reduce the inherent brittleness of materials like PLA. upv.esresearchgate.net
Studies have demonstrated the exceptional plasticization efficiency of this compound (AC). researcher.liferesearchgate.net When incorporated into PLA at a concentration of 20% by weight, AC dramatically improves the polymer's mechanical properties. The elongation at break of neat PLA was observed to increase from 3.9% to as high as 339.4% with the addition of this compound. researcher.liferesearchgate.net This is accompanied by a remarkable increase in impact strength. researchgate.net The incorporation of AC also significantly lowers the glass transition temperature (Tg) of PLA, decreasing it from 61.7°C down to 36.1°C, which is indicative of enhanced polymer chain mobility. researcher.liferesearchgate.net These results confirm that this compound is a highly effective green plasticizer for overcoming the brittleness of PLA and enhancing its toughness. upv.escore.ac.uk
The table below summarizes the effect of this compound as a plasticizer on Polylactide (PLA).
| Property | Neat PLA | PLA with 20 wt% this compound |
| Elongation at Break | 3.9% | 339.4% |
| Glass Transition Temp. (Tg) | 61.7°C | 36.1°C |
Table based on data from studies on cinnamate esters as green plasticizers. researcher.liferesearchgate.net
Compatibility and Miscibility with Polymer Matrices
The effectiveness of an additive like this compound in a polymer composite is highly dependent on its compatibility and miscibility with the host polymer matrix. Miscibility refers to the ability of two substances to mix in all proportions, forming a homogeneous single phase. In polymer science, this is often predicted using solubility parameters.
Theoretical approaches, such as the Hildebrand solubility parameters, are employed to predict the affinity between a polymer and a plasticizer. mdpi.com Studies have explored the potential of various cinnamic acid esters, including this compound, as plasticizers for polymers like Poly(vinyl chloride) (PVC) and Polylactide (PLA). For PVC, the solubility parameter values for several cinnamic acid-derived plasticizers were found to be very close to that of the polymer, suggesting good miscibility. mdpi.com Among the tested cinnamates, this compound was theoretically expected to have high compatibility with PVC. mdpi.com
Similarly, the miscibility of this compound with PLA has been investigated. Bagley's solubility diagram, another tool to predict polymer-plasticizer compatibility, has been used to evaluate the miscibility of various cinnamates with PLA. researchgate.net The successful plasticization of PLA with this compound, leading to significant changes in thermal and mechanical properties, indicates a good level of miscibility between the two components. mdpi.comresearchgate.net The plasticizer molecules can position themselves between the polymer chains, increasing the free volume and chain mobility, which is only possible if there is sufficient compatibility. mdpi.commdpi.com
Most polymer systems are not inherently compatible and result in immiscible multiphase systems. tainstruments.com The miscibility of polymer mixtures is influenced by the chemical nature of the components and the interactions between them. dokumen.pub For a plasticizer to be effective, it must be miscible with the polymer to avoid phase separation and ensure a uniform effect throughout the material. tainstruments.com
Impact on Mechanical and Thermal Properties of Polymer Composites
This compound has been shown to have a significant impact on both the mechanical and thermal properties of polymer composites, primarily by acting as a plasticizer. Plasticizers are additives that increase the flexibility, or plasticity, of a material.
Mechanical Properties:
The addition of this compound to brittle polymers like PLA can dramatically improve their ductility. In one study, the incorporation of 20 wt.% of this compound into a PLA matrix increased the elongation at break from 3.9% for neat PLA to an impressive 339.4%. researchgate.net This demonstrates its exceptional efficiency in overcoming the inherent brittleness of PLA. researchgate.net Similarly, when used as a plasticizer in PVC films, this compound, along with other cinnamic acid esters, resulted in elongation at break values surpassing 260%, highlighting its potential to enhance the flexibility of PVC. mdpi.com
Thermal Properties:
The plasticizing effect of this compound is also evident in the thermal properties of polymer composites. A key indicator of plasticization is a decrease in the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net
For PLA, the addition of 20 wt.% of this compound led to a significant decrease in the Tg, from 61.7°C for the pure polymer down to 36.1°C. mdpi.comresearchgate.net This reduction in Tg indicates increased polymer chain mobility due to the presence of the plasticizer molecules. mdpi.com
In studies with PVC, all tested cinnamic acid-based plasticizers, including this compound, caused a drop in the glass transition temperature from 83.8°C for neat PVC to a range between 5.0°C and 33.4°C. mdpi.com While effective in enhancing flexibility, the use of low-molecular-weight plasticizers like this compound can sometimes slightly reduce the thermal stability of the composite. Thermogravimetric analysis (TGA) of PVC plasticized with various cinnamates showed that formulations with lower molecular weight cinnamates, such as this compound, exhibited lower onset degradation temperatures due to their higher volatility. mdpi.com
The table below summarizes the effect of this compound on the properties of PLA.
| Property | Neat PLA | PLA with 20 wt.% this compound |
| Elongation at Break (%) | 3.9 researchgate.net | 339.4 researchgate.net |
| Glass Transition Temp. (Tg) | 61.7°C researchgate.net | 36.1°C researchgate.net |
Environmental Fate and Risk Assessment of Allyl Cinnamate
Degradation Pathways in Environmental Systems
The environmental persistence of allyl cinnamate (B1238496) is determined by various degradation processes, including hydrolysis, photodegradation, and biodegradation.
Hydrolysis: The ester bond in allyl cinnamate is susceptible to hydrolysis, breaking down into allyl alcohol and cinnamic acid. chemicalbook.comresearchgate.net Cinnamic acid can be further metabolized in vivo, often conjugating with glycine (B1666218) or converting to benzoic acid. chemicalbook.com
Photodegradation: Due to the presence of a C=C double bond in its structure, this compound can undergo photodegradation. mdpi.comresearchgate.net Exposure to ultraviolet (UV) light can induce photochemical reactions, such as photocycloaddition, which alters the compound's structure. researchgate.netacs.org
Biodegradation: While specific biodegradation studies on this compound are limited, its constituent parts offer clues to its potential breakdown. Cinnamic acid, a product of hydrolysis, is known to be metabolized by organisms. chemicalbook.com However, many fragrance compounds are not effectively removed by conventional wastewater treatment technologies, suggesting that this compound may persist in the environment. ptb.de
Bioaccumulation Potential and Ecological Impact
The tendency of a chemical to accumulate in organisms is a critical factor in assessing its environmental risk. This potential is often estimated using the octanol-water partition coefficient (Log Kow).
Bioaccumulation Potential: The estimated Log Kow for this compound is 3.20, indicating a moderate potential for bioaccumulation in aquatic organisms. thegoodscentscompany.com For comparison, cinnamyl cinnamate has a reported Log Pow of 4.45. directpcw.com A higher Log Kow value suggests a greater tendency for a substance to partition from water into the fatty tissues of organisms. The process of bioaccumulation is a significant concern for chemical assessment, as substances that biomagnify in the food chain can pose health risks to organisms at higher trophic levels. researchgate.net
Ecological Impact: this compound has been shown to be toxic to some aquatic and terrestrial organisms. Studies have indicated its toxicity to certain insect cell lines and larvae, suggesting its potential as a pesticide. nih.gov For instance, in the cotton leafworm Spodoptera littoralis, this compound caused 100% mortality in first instar larvae at a concentration of 0.25% in their diet after one day. nih.gov The LC50 (the concentration required to kill 50% of the test population) in first instars was determined to be 0.08%. nih.gov Research on house dust mites also demonstrated the toxicity of this compound, with its effectiveness being comparable to benzyl (B1604629) benzoate (B1203000). oup.comoup.com A related compound, 4-allyl-2-methoxyphenyl cinnamate, is classified as very toxic to aquatic life with long-lasting effects. nih.gov
Environmental Monitoring and Detection of this compound as an Emerging Pollutant
The main route for fragrance compounds like this compound to enter the environment is through urban wastewater. ptb.de Over the past two decades, environmental monitoring has shown that many of these compounds are not fully removed by conventional wastewater treatment processes. ptb.de This continued release has led to the recognition of fragrances as emerging pollutants in aquatic systems. ptb.de
The detection and quantification of this compound in environmental samples like water require sensitive analytical methods. While specific standardized methods for this compound are not widely documented in the provided results, general approaches for organic pollutants, such as gas chromatography coupled with mass spectrometry (GC-MS), are commonly employed. nist.govnist.gov These techniques allow for the identification and measurement of trace concentrations of such compounds in complex environmental matrices.
Risk Assessment Methodologies for this compound in Aquatic Systems
Environmental risk assessment for chemicals like this compound involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). chemsafetypro.comwikipedia.org If the PEC/PNEC ratio is less than 1, the risk is generally considered acceptable. chemsafetypro.com
Determining the Predicted No-Effect Concentration (PNEC): The PNEC is the concentration below which adverse effects on an ecosystem are unlikely to occur. wikipedia.org It is typically derived by dividing a toxicological endpoint, such as the LC50 (lethal concentration for 50% of a test population) or NOEC (no-observed-effect concentration), by an assessment factor (AF). chemsafetypro.comwikipedia.org The AF accounts for uncertainties in extrapolating from laboratory data to real-world ecosystems and can range from 1 to 1000. wikipedia.orgresearchgate.net
For example, to calculate the PNEC for the aquatic environment, ecotoxicity data from representative species of different trophic levels (e.g., algae, invertebrates like Daphnia, and fish) are used. chemsafetypro.comecfr.gov The most sensitive species (i.e., the one with the lowest LC50 or NOEC) is typically used for the calculation. chemsafetypro.com
Ecotoxicity Data for Risk Assessment: While a complete set of ecotoxicity data for this compound across multiple trophic levels is not available in the provided search results, some data on related compounds and general principles can be applied. For instance, a related compound, 4-allyl-2-methoxyphenyl cinnamate, is known to be very toxic to aquatic life. nih.gov Acute toxicity tests on algae and Daphnia are fundamental requirements for assessing the environmental risk of chemicals. researchgate.netecfr.gov The toxicity of this compound has been demonstrated in various insects, highlighting its potential to impact invertebrate populations. nih.govoup.com
The risk assessment process for pesticides provides a framework that can be applied to other chemicals. epa.gov This involves using toxicity data from standardized tests to estimate the risk to aquatic life. epa.gov
Below is an interactive data table summarizing some of the key properties of this compound relevant to its environmental fate.
| Property | Value | Source |
| IUPAC Name | prop-2-enyl (E)-3-phenylprop-2-enoate | ptb.denih.gov |
| Molecular Formula | C12H12O2 | thegoodscentscompany.comnist.govnist.govnih.gov |
| Molecular Weight | 188.23 g/mol | thegoodscentscompany.comspectrumchemical.com |
| Water Solubility | 92.3 mg/L (estimated) | thegoodscentscompany.com |
| Log Kow (estimated) | 3.20 | thegoodscentscompany.com |
| Boiling Point | 272.90 °C (estimated) | thegoodscentscompany.com |
| Vapor Pressure | 1.74E-005 mm Hg at 25°C (estimated) | thegoodscentscompany.com |
Future Directions and Interdisciplinary Research on Allyl Cinnamate
Integration of Omics Technologies in Allyl Cinnamate (B1238496) Research
The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to examine the intricate interactions of allyl cinnamate within biological systems. frontiersin.orgvt.eduquanticate.com By integrating these high-throughput methods, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the bioactivity of this compound. frontiersin.orgvt.edunih.govfrontiersin.org
Transcriptomics and Proteomics: These approaches can identify changes in gene and protein expression in response to this compound exposure. For instance, studies on related compounds have utilized transcriptomics and proteomics to uncover the molecular basis of disease resistance in plants and immune responses in animals. nih.gov This can reveal the signaling pathways and cellular processes modulated by this compound, providing insights into its therapeutic or adverse effects.
Metabolomics: This technology analyzes the complete set of small-molecule chemicals, or metabolites, within a biological sample. quanticate.com It can be used to trace the metabolic fate of this compound and identify any downstream bioactive metabolites. Understanding these metabolic transformations is crucial for a complete picture of the compound's biological activity.
Systems Biology: The integration of multi-omics datasets allows for a systems-level understanding of how this compound impacts an organism. nih.gov This holistic view can help predict complex biological responses and identify potential biomarkers for its effects. quanticate.com The application of these technologies will be instrumental in elucidating the full spectrum of this compound's biological activities and paving the way for its use in pharmaceutical and agricultural applications. frontiersin.orgvt.edu
Nanotechnology-Based Delivery Systems for this compound
Nanotechnology offers innovative solutions to enhance the efficacy and targeted delivery of bioactive compounds like this compound. nih.govresearchgate.netnih.gov By encapsulating this compound in nano-sized carriers, its bioavailability and stability can be significantly improved. researchgate.netfoodandnutritionjournal.org
Types of Nanocarriers: Various nanomaterials, including nanoparticles, liposomes, and micelles, can be employed to deliver this compound. nih.govnih.gov These systems can be designed to protect the compound from degradation, control its release, and target specific cells or tissues. researchgate.netmdpi.com
Enhanced Bioavailability: Many natural compounds suffer from poor water solubility and low bioavailability, limiting their therapeutic potential. foodandnutritionjournal.org Nanotechnology-based delivery systems can overcome these challenges by improving the solubility and absorption of this compound in the body. foodandnutritionjournal.org
Targeted Delivery: The surface of nanocarriers can be modified with specific ligands, such as antibodies or peptides, to direct them to desired sites, such as tumor cells. mdpi.com This targeted approach can increase the therapeutic efficacy of this compound while minimizing potential side effects on healthy tissues. mdpi.com The development of such advanced delivery systems holds immense promise for the application of this compound in medicine. nih.govresearchgate.net
Sustainable Production and Biorefinery Concepts for this compound
As the demand for natural and sustainable products grows, developing eco-friendly methods for producing this compound is a key research focus. Biorefinery concepts, which involve the conversion of biomass into a range of value-added products, offer a promising avenue for the sustainable synthesis of this compound. biofueljournal.comresearchgate.nethorizoneuropeproject.ngtuwien.at
Green Chemistry Approaches: Research is underway to develop enzymatic and microbial processes for the synthesis of this compound. These biocatalytic methods are often more environmentally friendly than traditional chemical synthesis, operating under milder conditions and reducing waste.
Biomass Valorization: this compound can be derived from precursors found in agricultural and forestry waste. tuwien.at Integrating its production into a biorefinery framework allows for the complete utilization of biomass, where different components are converted into chemicals, materials, and energy, minimizing waste and maximizing resource efficiency. biofueljournal.comresearchgate.nettuwien.at
Circular Bioeconomy: The development of sustainable production methods for this compound aligns with the principles of a circular bioeconomy. biofueljournal.com This approach aims to create closed-loop systems where resources are used more efficiently and waste is minimized, contributing to a more sustainable industrial landscape. biofueljournal.com
Advanced Analytical Methodologies for Trace Detection of this compound
The ability to detect and quantify trace amounts of this compound is crucial for quality control, environmental monitoring, and research purposes. Advanced analytical techniques are continuously being developed to meet this need with greater sensitivity and specificity.
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and analyzing complex mixtures. mdpi.comnih.gov When coupled with mass spectrometry (MS), these methods, such as GC-MS and LC-MS, provide highly sensitive and selective detection of this compound, even at very low concentrations. mdpi.comgo-jsb.co.uk
Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer enhanced specificity and accuracy for identifying and quantifying this compound in complex matrices. researchgate.net
Real-Time Analysis: Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. researchgate.net This can be particularly useful for high-throughput screening and quality control applications. The continuous improvement of these analytical methods is essential for ensuring the safety and efficacy of products containing this compound and for advancing research into its properties and applications. researchgate.net
Therapeutic Applications of this compound in Emerging Health Challenges
The unique chemical structure of this compound has prompted investigations into its potential therapeutic applications for a variety of health issues. Research into related cinnamic acid derivatives has revealed a broad range of pharmacological activities, suggesting a promising future for this compound in medicine. mdpi.com
Antimicrobial and Antifungal Activity: Cinnamic acid and its derivatives have demonstrated significant antimicrobial properties. mdpi.comresearchgate.net this compound is being investigated for its potential to combat various pathogens, which could be critical in addressing the rise of antibiotic-resistant infections. mdpi.comsigmaaldrich.com
Anticancer Potential: Natural products containing an allyl group have shown promise in cancer treatment. acs.org Research indicates that some allyl derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. acs.org Further studies are needed to explore the specific anticancer effects of this compound and its mechanisms of action.
Anti-inflammatory and Antioxidant Properties: Cinnamic acid derivatives are known for their anti-inflammatory and antioxidant activities. mdpi.commdpi.com These properties suggest that this compound could be beneficial in managing chronic inflammatory conditions and protecting against oxidative stress-related diseases.
The ongoing research into these therapeutic areas, supported by advancements in drug delivery and analytical methods, will be crucial in determining the future role of this compound in addressing emerging global health challenges.
Q & A
Q. What are the standard synthetic routes for Allyl Cinnamate, and how can reaction conditions be optimized?
this compound is typically synthesized via esterification of cinnamic acid with allyl alcohol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Optimization focuses on yield and selectivity:
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Catalyst selection : Transition-metal catalysts (e.g., Pd) enable oxidative Heck coupling with aryl halides, achieving moderate-to-good yields (Table 1, ).
- Solvent systems : Polar aprotic solvents like methyl ethyl ketone improve reaction homogeneity in copolymerization studies .
Q. How is this compound characterized analytically, and what purity standards apply?
Key characterization methods include:
- GC-MS : Retention time (RT: 30.78 min) and mass spectra (MW: 188.22; base peak at m/z 131) for structural confirmation .
- Physicochemical properties : Density (1.053 g/mL at 25°C), refractive index, and acid value are measured per JECFA/FCC guidelines .
- Purity assessment : USP-grade standards require ≥95% purity, verified via HPLC with UV detection (λ = 254 nm) .
Q. What regulatory guidelines govern the use of this compound in research applications?
Compliance with JECFA (Joint FAO/WHO Expert Committee on Food Additives) and FCC (Food Chemicals Codex) standards is critical:
- Specifications : Limits for heavy metals (≤10 ppm) and residual solvents (e.g., methanol ≤50 ppm) .
- Safety protocols : SDS guidelines recommend storage at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic factors influence selectivity in transition-metal-catalyzed reactions involving this compound?
In Pd-catalyzed oxidative Heck coupling, selectivity for terminal aryl group addition is governed by:
- Steric effects : Bulky substituents on the allyl moiety favor external Pd insertion, reducing branched product formation (Table 1, entries 5–7, ).
- Electronic effects : Electron-withdrawing groups on the cinnamate backbone enhance electrophilicity, improving regioselectivity (up to 9:1 L:B ratio) .
- Solvent coordination : Coordinating solvents (e.g., DMF) stabilize Pd intermediates, altering reaction pathways .
Q. How can green chemistry metrics be applied to improve the sustainability of this compound synthesis?
Recent studies evaluate:
- Atom economy : Ni-catalyzed "in-water" reactions achieve 82% atom efficiency, reducing waste .
- E-factor : Solvent-free esterification lowers E-factor to 0.7 compared to traditional methods (E-factor = 2.3) .
- Energy efficiency : Microwave-assisted synthesis reduces reaction time by 60% while maintaining yield .
Q. What experimental designs are used to evaluate the antimicrobial efficacy of this compound?
Standard protocols include:
- Growth inhibition assays : Minimum inhibitory concentration (MIC) is determined via broth microdilution (e.g., against E. coli and S. aureus) .
- Biofilm disruption : Crystal violet staining quantifies adhered bacterial removal (Table V.4, ).
- Time-kill kinetics : Log-phase reduction is monitored over 24 hours to assess bacteriostatic vs. bactericidal effects .
Q. What role does this compound play in radical copolymerization, and how do charge-transfer complexes affect kinetics?
In copolymerization with styrene:
- Bifunctional reactivity : The allyl group undergoes radical addition, while the cinnamate moiety participates in charge-transfer complex (CTC) formation, enabling alternating copolymer structures .
- Kinetic parameters : CTC-mediated propagation exhibits a reactivity ratio (r₁ = 0.45, r₂ = 0.32), favoring cyclolinear architectures .
- Cyclization efficiency : Intramolecular reactions yield 5-membered rings, confirmed via FT-IR (C=O stretch at 1715 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
